molecular formula C13H18O3 B13668900 tert-Butyl 4-methoxy-2-methylbenzoate

tert-Butyl 4-methoxy-2-methylbenzoate

Cat. No.: B13668900
M. Wt: 222.28 g/mol
InChI Key: VMJAGDYAUZBYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4-methoxy-2-methylbenzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-methoxy-2-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 4-methoxy-2-methylbenzoate is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules and is employed in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in various manufacturing processes .

Comparison with Similar Compounds

Similar Compounds:

  • tert-Butyl 4-methoxybenzoate
  • tert-Butyl 2-methylbenzoate
  • 4-Methoxy-2-methylbenzoic acid

Comparison: tert-Butyl 4-methoxy-2-methylbenzoate is unique due to the combination of its functional groups. The presence of both the methoxy and tert-butyl groups enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 4-methoxy-2-methylbenzoate

InChI

InChI=1S/C13H18O3/c1-9-8-10(15-5)6-7-11(9)12(14)16-13(2,3)4/h6-8H,1-5H3

InChI Key

VMJAGDYAUZBYKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.